Carboxymethyl chitosan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

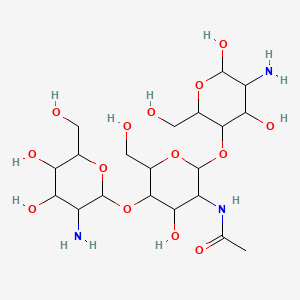

IUPAC Name |

N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQXZLWHDQLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83512-85-0 | |

| Record name | 83512-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Principles of Carboxymethyl Chitosan Chemistry: A Technical Guide for Researchers

Introduction

Carboxymethyl chitosan (CMCS) is a chemically modified biopolymer derived from chitosan, which in turn is obtained from the deacetylation of chitin, the second most abundant polysaccharide in nature.[1][2] The primary limitation of chitosan in many biomedical and pharmaceutical applications is its poor solubility in water and neutral or alkaline solutions, as it is only soluble in acidic media.[1][3][4] The carboxymethylation of chitosan introduces carboxymethyl groups (-CH2COOH) onto the chitosan backbone, which significantly enhances its water solubility across a wide pH range.[3][4][5] This modification not only overcomes the solubility issue but also imparts unique physicochemical and biological properties, making CMCS a highly attractive biomaterial for drug delivery, tissue engineering, wound healing, and cosmetics.[2][6][7] This guide provides an in-depth overview of the fundamental chemistry, synthesis, properties, and characterization of this compound.

Chemical Structure and Synthesis

The chemical structure of chitosan is a linear polysaccharide composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units.[1] The presence of reactive amino (-NH2) and hydroxyl (-OH) groups allows for various chemical modifications, including carboxymethylation.[8][9]

The synthesis of CMCS typically involves the reaction of chitosan with a carboxymethylating agent, most commonly monochloroacetic acid, under alkaline conditions.[5][10] The reaction can result in the substitution of carboxymethyl groups at the amino group (N-carboxymethyl chitosan), the hydroxyl groups (O-carboxymethyl chitosan), or both (N,O-carboxymethyl chitosan).[8][11] The specific sites of substitution are influenced by reaction conditions such as pH, temperature, and the ratio of reactants.[5][12] For instance, O-carboxymethylation is favored at room temperature, while higher temperatures can lead to N- and N,O-carboxymethylation.[1]

References

- 1. redalyc.org [redalyc.org]

- 2. Recent advances in this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes [mdpi.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound: Properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrti.org [ijrti.org]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biocompatibility of Carboxymethyl Chitosan

Introduction

This compound (CMCS), a water-soluble derivative of chitosan, is garnering significant attention in the biomedical field. Its enhanced solubility in aqueous media across a wide pH range overcomes a major limitation of its parent polymer, chitosan, expanding its applicability in drug delivery, tissue engineering, and as a biomaterial for various medical devices.[1][2][3] CMCS is characterized by its excellent biocompatibility, biodegradability, low toxicity, and antimicrobial properties.[1][4][5] This technical guide provides a comprehensive overview of the biocompatibility of CMCS, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

In Vitro Biocompatibility: Cytotoxicity Assessment

In vitro studies are fundamental in establishing the baseline safety of a biomaterial. CMCS and its hydrogel formulations have been extensively evaluated against various cell lines, consistently demonstrating low to no cytotoxicity. Many studies confirm that CMCS is non-toxic and can promote cell proliferation and differentiation.[1]

1.1 Quantitative Data Summary

The following table summarizes results from key cytotoxicity and cell viability studies on CMCS-based materials.

| CMCS Formulation | Cell Line | Assay | Key Findings | Reference |

| CMCS Hydrogels (radiation crosslinked w/ PEGDA) | Human Dermal Fibroblasts | Live/Dead Assay | Not cytotoxic; slight increase in cell number compared to control. | [4][6][7] |

| CMCS Hydrogels (radiation crosslinked w/ PEGDA) | Murine Fibroblasts (L929) | XTT Assay | No significant cytotoxicity observed. | [8][9] |

| CMCS-graft-Polylactide (CMCS-PLA) Hydrogel | Murine Fibroblasts (L929) | MTT Assay | Cytotoxicity level of 0 or 1 (on a scale where 0 is non-toxic). LDH release (29%) was significantly lower than the toxic control (87%). | [10] |

| Amygdalin-loaded CMCS Nanoparticles | Human Colon (HCT-116) & Breast (MCF-7) Cancer Cells | MTT Assay | Enhanced cytotoxicity against cancer cells compared to free amygdalin. | [11] |

| Amygdalin-loaded CMCS Nanoparticles | Human Skin Fibroblasts (BJ1) | MTT Assay | Low cytotoxicity on normal cells (17% at 40 mg/ml), indicating biocompatibility. | [11] |

| CMCS-Bi2S3 Quantum Dot Nanohybrids | Human Osteosarcoma (SAOS) & Embryonic Kidney (HEK293T) | MTT & Live/Dead Assay | Not cytotoxic and exhibited suitable cell viability. | [12][13] |

| CMCS Derivatives with Quinoline Groups | Murine Fibroblasts (L929) | MTT Assay | No cytotoxicity observed (cell viability > 75%) at concentrations up to 1000 µg/mL for most derivatives. | [14] |

In Vivo Biocompatibility: Tissue Response

In vivo assessments are crucial for understanding the tissue response to a biomaterial in a complex biological environment. Animal studies involving CMCS have consistently shown excellent tissue compatibility with minimal inflammatory response, making it a promising candidate for applications like wound dressings and implant coatings.[4][6][7]

2.1 Quantitative and Qualitative Data Summary

The table below outlines the results from in vivo animal studies.

| CMCS Formulation | Animal Model | Implantation Site | Duration | Key Findings | Reference |

| CMCS Hydrogels (radiation crosslinked w/ PEGDA) | Wistar Rats | Subcutaneous | Up to 30 days | No adverse tissue effects or significant inflammatory reactions observed. Confirmed biocompatibility. | [4][6][7][15] |

| CMCS & CMCS-PLA Hydrogels | Rats | Subcutaneous | 19 days | Hydrogels completely degraded; inflammatory response disappeared. Showed outstanding biocompatibility. | [10] |

| CMCS-coated Titanium Prosthesis | New Zealand White Rabbits | Knee Joint (TKA model) | 12 weeks | Reduced inflammation around the prosthesis; promoted bone deposition and formation. | [16] |

| Lewis Tumor-bearing C57BL/6 Mouse Model | N/A | N/A | N/A | CMCS inhibited solid tumor growth and metastasis, suggesting good biocompatibility as a potential synergic antitumor reagent. | [5] |

| Elderberry-enriched CMCS Scaffold | Wistar Rats | Subcutaneous & Intramuscular | N/A | Minimal inflammatory cells (macrophages, lymphocytes); increase in blood vessels and connective tissue, indicating good integration. | [17] |

Hemocompatibility: Interaction with Blood

For any biomaterial intended for applications involving direct or indirect contact with blood, assessing its hemocompatibility is mandatory. Key parameters include hemolysis (the rupture of red blood cells) and the material's effect on blood coagulation.

3.1 Quantitative Data Summary

The following table presents data from hemolysis and coagulation studies on CMCS.

| CMCS Formulation | Assay | Key Quantitative Findings | Conclusion | Reference |

| CMCS & CMCS-PLA Hydrogels | Hemolysis Test | Hemolysis ratio of 1.4% and 1.7% respectively. | Meets requirements for biomaterials (<5% hemolysis); outstanding anti-hemolysis properties. | [10] |

| CMCS Microspheres | Hemolysis Test | Hemolytic rate of 1.33%. | Fulfills requirements for hemolytic characteristics of biomaterials (<5%). No hemolytic reaction. | [18] |

| CMCS | Coagulation Assays (APTT, PT, FT) | Little impact on the values of Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Fibrinogen Time (FT). | Does not significantly interfere with the intrinsic, extrinsic, or common coagulation pathways in plasma. | [19][20][21] |

| CMCS | Thromboelastography (TEG) | Causes significant abnormality in the clotting process by changing TEG parameters. | Alters the overall kinetics and strength of clot formation in whole blood. | [19][20][21] |

3.2 Mechanism of Action in Hemostasis While CMCS does not significantly affect plasma coagulation times, its hemostatic action is often attributed to its ability to interact with blood cells. The positively charged amino groups can attract negatively charged red blood cells, leading to aggregation and the formation of a physical plug at the bleeding site.[22][23]

Immunomodulatory Effects and Signaling Pathways

Beyond being merely inert, CMCS exhibits bioactive properties, including the ability to modulate inflammatory responses. This is a critical attribute for materials used in wound healing and tissue regeneration.

4.1 Anti-inflammatory Activity Studies have shown that CMCS can reduce inflammation. For example, in rat chondrocytes stimulated with lipopolysaccharide (LPS), CMCS significantly reduced the expression of inducible nitric oxide synthase (iNOS), a key inflammatory mediator.[24] This effect is partly achieved by upregulating the anti-inflammatory cytokine Interleukin-10 (IL-10).[24] In macrophage cell lines, CMCS has been shown to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, when stimulated by wear particles.[25]

4.2 Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways influenced by CMCS.

Caption: CMCS modulates inflammation by inhibiting pro-inflammatory mediators and promoting anti-inflammatory cytokines.

4.3 Promotion of Osteogenesis In orthopedic applications, CMCS has been shown to promote bone formation. This is achieved by influencing the critical balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor kappa-Β Ligand (RANKL), a key signaling pathway that governs bone metabolism. CMCS increases the OPG/RANKL ratio, which inhibits osteoclast (bone-resorbing cell) activation and promotes the activity of osteoblasts (bone-forming cells).[16]

Caption: CMCS promotes osteogenesis by increasing the OPG/RANKL ratio, inhibiting bone resorption.

Biodegradability

The degradation of a biomaterial is essential for applications where temporary support is required, followed by absorption by the body. CMCS is inherently biodegradable due to its natural polysaccharide backbone.[1]

-

Mechanism : Degradation in human tissues is facilitated by enzymes like lysozyme.[26]

-

In Vivo Studies : A study in rats using FITC-labeled CMCS showed that after intraperitoneal injection, the polymer was absorbed and distributed to organs like the liver, spleen, and kidney. The liver appears to play a central role in its biodegradation.[26][27]

-

Degradation Products : The molecular weight of CMCS decreases significantly during degradation. For instance, an initial molecular weight of ~800 kDa was thoroughly degraded to smaller molecules (<45 kDa) that were then excreted, primarily through urine.[26][27] The rate of degradation can be controlled by adjusting factors like the degree of carboxymethylation and cross-linking density in hydrogel formulations.[1]

Appendix: Detailed Experimental Protocols

A generalized workflow for assessing the biocompatibility of a new CMCS formulation is outlined below.

Caption: A typical workflow for the biocompatibility assessment of CMCS-based biomaterials.

6.1 Protocol: MTT Assay for In Vitro Cytotoxicity (Adapted from[10][11][12])

-

Cell Seeding : Seed cells (e.g., L929, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Material Exposure : Prepare sterile extracts or nanoparticle suspensions of the CMCS material at various concentrations. Remove the old medium from the cells and add the CMCS preparations. Include a negative control (culture medium only) and a positive control (e.g., Doxorubicin or a known cytotoxic substance).

-

Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation : Calculate cell viability as: (Absorbance of test sample / Absorbance of negative control) x 100%.

6.2 Protocol: Hemolysis Assay (Adapted from[10][18][28])

-

Red Blood Cell (RBC) Preparation : Obtain fresh whole blood (e.g., from a rabbit or rat) stabilized with an anticoagulant (e.g., sodium citrate). Centrifuge the blood to isolate RBCs. Wash the RBC pellet multiple times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to create a diluted RBC suspension (e.g., 2%).

-

Sample Preparation : Prepare extracts of the CMCS material in PBS at various concentrations. Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

-

Incubation : Add 0.2 mL of the diluted RBC suspension to 0.8 mL of the CMCS sample, positive control, and negative control solutions. Incubate the mixtures at 37°C for 2-4 hours.

-

Centrifugation : Centrifuge all tubes to pellet the intact RBCs.

-

Absorbance Measurement : Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 577 nm (for hemoglobin release) using a microplate reader.

-

Calculation : Calculate the hemolysis percentage using the formula: Hemolysis % = [(OD_test - OD_negative) / (OD_positive - OD_negative)] x 100%. A hemolysis rate below 5% is generally considered acceptable for biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. Biocompatibility and Mechanical Properties of this compound Hydrogels [mdpi.com]

- 5. Evaluation on biological compatibility of this compound as biomaterials for antitumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocompatibility and Mechanical Properties of this compound Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ptchit.lodz.pl [ptchit.lodz.pl]

- 10. Biocompatibility and in vivo degradation of chitosan based hydrogels as potential drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the cytotoxic effect of this compound-loaded amygdalin nanoparticles against human normal and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity investigation of luminescent nanohybrids based on chitosan and this compound conjugated with Bi2S3 quantum dots for biomedical applications - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 13. Cytotoxicity investigation of luminescent nanohybrids based on chitosan and this compound conjugated with Bi2S3 quantum dots for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biocompatibility and Mechanical Properties of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound reduces inflammation and promotes osteogenesis in a rabbit knee replacement model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo biocompatibility of elderberry-enriched this compound in soft tissue and calvaria bone defects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Effect of chitosan and this compound on fibrinogen structure and blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Chitosan-Based Composite Materials for Prospective Hemostatic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carboxymethyl-chitosan attenuates inducible nitric oxide synthase and promotes interleukin-10 production in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound regulates oxidative stress and decreases the expression levels of tumor necrosis factor α in macrophages induced by wear particles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Pharmacokinetics and biodegradation mechanisms of a versatile carboxymethyl derivative of chitosan in rats: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rsc.org [rsc.org]

An In-depth Technical Guide to Carboxymethyl Chitosan Derivatives for Drug Development

Abstract: Chitosan, a natural polysaccharide derived from chitin, possesses numerous advantageous properties for biomedical applications, including biocompatibility and biodegradability.[1][2][3] However, its poor solubility in neutral or alkaline aqueous solutions limits its full potential.[1][4] Carboxymethylation, a key chemical modification, transforms chitosan into carboxymethyl chitosan (CMCS), a water-soluble derivative that retains and often enhances the beneficial characteristics of the parent polymer.[1][2][5] This guide provides a comprehensive overview of CMCS derivatives, detailing their synthesis, physicochemical properties, and characterization. It further explores their applications in advanced drug delivery systems, summarizes key quantitative data, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound (CMCS)

Chitosan is a linear polysaccharide composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units.[6] Its reactive amino and hydroxyl groups are amenable to chemical modifications that can significantly alter its properties.[3][7] The introduction of carboxymethyl groups (-CH₂COOH) onto the chitosan backbone yields this compound (CMCS), a derivative with markedly improved water solubility over a wide pH range.[5][8][9] This enhanced solubility is crucial for its application in drug delivery systems, where physiological pH is a key consideration.[3]

CMCS exists in several forms depending on the site of carboxymethylation:

-

N-carboxymethyl chitosan (N-CMCS): The carboxymethyl group is attached to the amino group.

-

O-carboxymethyl chitosan (O-CMCS): The carboxymethyl group is attached to the hydroxyl group.

-

N,O-carboxymethyl chitosan (N,O-CMCS): Carboxymethyl groups are attached to both amino and hydroxyl groups.[7][8][10]

The specific type of CMCS and its degree of substitution (DS)—the average number of carboxymethyl groups per glucosamine unit—are critical parameters that dictate its physicochemical and biological properties.[8]

Synthesis of this compound Derivatives

The primary method for synthesizing CMCS involves the reaction of chitosan with monochloroacetic acid under alkaline conditions.[7][11] The reaction conditions, such as temperature and the concentration of reagents, determine the primary site of substitution (N vs. O) and the degree of substitution.[7][12]

Generally, conducting the reaction at lower temperatures favors the formation of O-CMCS, while higher temperatures can lead to N,O-CMCS.[12]

Physicochemical Properties and Characterization

The properties of CMCS are heavily influenced by its molecular weight, degree of deacetylation, and most importantly, the degree and position of carboxymethyl substitution.[8] These properties are critical for its performance in drug delivery applications.

| Property | Description | Typical Range/Value | Characterization Method |

| Degree of Substitution (DS) | Average number of carboxymethyl groups per glucosamine unit. Influences solubility and charge. | 0.4 - 1.5 | Titration (Potentiometric, Conductimetric)[11], NMR Spectroscopy[8][13] |

| Solubility | CMCS exhibits high solubility in water across a wide pH range, unlike native chitosan.[5][9] | Soluble in neutral/alkaline pH | Visual observation, UV-Vis Spectroscopy |

| Molecular Weight | Affects viscosity, drug loading capacity, and biological interactions. | 50 - 300 kDa[14] | Gel Permeation Chromatography (GPC), Viscometry[15] |

| Zeta Potential | Indicates the surface charge of CMCS nanoparticles in a dispersion, affecting stability. | -20 to +40 mV | Dynamic Light Scattering (DLS) |

| Biocompatibility | CMCS is generally considered non-toxic, biocompatible, and biodegradable.[8][16][17] | Low toxicity | In vitro cytotoxicity assays (e.g., MTT assay), In vivo studies |

| Mucoadhesion | Ability to adhere to mucosal surfaces, prolonging residence time for drug absorption. | Varies with DS | Tensile strength tests, rheological analysis |

Applications in Drug Development

The unique properties of CMCS make it a versatile platform for various drug delivery systems.

Nanoparticle-Based Drug Delivery

CMCS is widely used to formulate nanoparticles for encapsulating therapeutic agents.[10] These nanoparticles can protect drugs from degradation, improve their bioavailability, and enable targeted delivery. The formation of nanoparticles often relies on ionic gelation, where the anionic CMCS is cross-linked with multivalent cations (e.g., Ca²⁺, Al³⁺) or polycations.[18]

pH-Responsive and Targeted Delivery

The carboxylic acid and amino groups on the CMCS backbone provide pH-responsive properties.[4] This allows for the design of "smart" delivery systems that release their payload in specific environments, such as the acidic microenvironment of a tumor or specific segments of the gastrointestinal tract. For instance, doxorubicin-loaded CMCS nanoparticles have been shown to exhibit lower drug release in acidic pH compared to neutral pH, which is beneficial for oral delivery.[19] Furthermore, CMCS can be conjugated with targeting ligands (e.g., folic acid) to direct drug-loaded nanoparticles specifically to cancer cells, enhancing efficacy and reducing systemic toxicity.

Hydrogels for Sustained Release

CMCS can form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[10] These hydrogels can be used as matrices for the sustained release of drugs.[4][20] For example, pH-sensitive hydrogels of CMCS and carbopol have been successfully used for the extended intestinal delivery of theophylline.[4][21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on CMCS-based drug delivery systems.

Table 1: Drug Loading and Encapsulation Efficiency

| Drug | CMCS Derivative | Formulation | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Curcumin | N,O-CMCS | Nanoparticles | 80% | - | [22] |

| Ciprofloxacin | CMCS | Nanoparticles | 92.3 ± 7.21% | 76.0 ± 4.31% | [23][24] |

| Doxorubicin | O-CMCS | Nanoparticles | - | - | [19] |

| Resveratrol | CMCS/CHC | Nanoparticles | 85.2% | 15.5% (co-loaded) | [25] |

| Puerarin | CMCS/CHC | Nanoparticles | 89.5% | 15.5% (co-loaded) | [25] |

| Clindamycin HCl | CMCS | Nanoparticles | - | 34.68 ± 2.54% | [18] |

| Docetaxel | CMCS | Nanosponges | 85.32–87.4% | 89.32–91.74% | [26] |

Table 2: Physicochemical Properties of CMCS Nanoparticles

| Drug Loaded | CMCS Derivative | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Curcumin | N,O-CMCS | 150 ± 30 | - | [22] |

| Ciprofloxacin | CMCS | 151 ± 5.67 | -22.9 ± 2.21 | [24][27] |

| Resveratrol/Puerarin | CMCS/CHC | 375.1 | +36.5 | [25] |

| Clindamycin HCl | CMCS | 318.40 ± 7.56 | - | [18] |

| Docetaxel | CMCS | 195 ± 3 | - | [26] |

Cellular Mechanisms and Signaling Pathways

CMCS-based delivery systems can influence cellular behavior and signaling pathways. For instance, in cancer therapy, chitosan and its derivatives can induce apoptosis by regulating the expression of apoptosis-associated proteins, leading to the cleavage of caspases-3 and -9.[28] They can also modulate the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, a critical network in carcinogenesis.[28] The ability of CMCS nanoparticles to be internalized by cells, often via endocytosis, allows for the direct intracellular delivery of chemotherapeutics, bypassing drug efflux pumps and overcoming multidrug resistance.

Key Experimental Protocols

Protocol: Synthesis of this compound

Adapted from Chen and Park (2003) and others.[8][11][29]

-

Alkalization: Suspend chitosan (e.g., 2 g) in 50% (w/v) sodium hydroxide (20 mL) and allow it to swell for 1 hour at room temperature.[8] For enhanced activation, the mixture can be kept at -20°C for 12 hours and then thawed.[8]

-

Dispersion: Suspend the alkali chitosan in an organic solvent like 2-propanol (50 mL) and stir the mixture vigorously.

-

Carboxymethylation: Prepare a solution of monochloroacetic acid (e.g., 10 g) in isopropanol (30 mL).[8] Add this solution dropwise to the chitosan suspension over 30 minutes while maintaining the reaction temperature (e.g., 50°C).[8]

-

Reaction: Continue stirring the reaction mixture for a set period (e.g., 2-4 hours) at the desired temperature.

-

Neutralization: Stop the reaction and neutralize the mixture with an acid, such as 10% acetic acid.[29]

-

Precipitation & Washing: Pour the neutralized mixture into an excess of 70-80% methanol or ethanol to precipitate the CMCS.[11][29]

-

Purification: Filter the product and wash it extensively with methanol or ethanol to remove unreacted reagents and byproducts.

-

Drying: Dry the purified CMCS product in a vacuum oven at 55-60°C for 8-12 hours.[29]

Protocol: Preparation of CMCS Nanoparticles via Ionic Gelation

Adapted from various sources.[18][23][27]

-

Preparation of Solutions: Prepare an aqueous solution of CMCS (e.g., 1-5 mg/mL). If loading a drug, dissolve the drug in the CMCS solution or a suitable solvent. Prepare a cross-linker solution (e.g., calcium chloride, CaCl₂, at 1-2 mg/mL).

-

Nanoparticle Formation: Add the cross-linker solution dropwise into the CMCS solution under constant magnetic stirring at room temperature. An opalescent suspension should form, indicating nanoparticle formation.

-

Ultrasonication (Optional): To achieve smaller and more uniform particle sizes, the suspension can be subjected to ultrasonication.[18]

-

Equilibration: Continue stirring the nanoparticle suspension for 30-60 minutes to allow for stabilization.

-

Purification: Separate the nanoparticles from the unreacted components by centrifugation (e.g., 12,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.

-

Storage: The purified nanoparticle suspension can be used directly or lyophilized for long-term storage.

Protocol: Characterization by FTIR Spectroscopy

Adapted from various sources.[8][30]

-

Sample Preparation: Mix a small amount of dry CMCS powder (1-2 mg) with potassium bromide (KBr) powder (100-200 mg) and grind them into a fine powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Interpretation: Analyze the resulting spectrum. The successful carboxymethylation is confirmed by the appearance of a new strong absorption peak around 1600 cm⁻¹ (asymmetric stretching of -COO⁻) and a peak around 1420 cm⁻¹ (symmetric stretching of -COO⁻), which are absent in the original chitosan spectrum.

Conclusion and Future Outlook

This compound derivatives stand out as highly promising biomaterials for the future of drug development. Their enhanced water solubility, biocompatibility, low toxicity, and tunable physicochemical properties make them ideal candidates for creating sophisticated drug delivery systems.[8][16] The ability to formulate CMCS into nanoparticles, hydrogels, and films allows for a wide range of applications, from oral and targeted cancer therapy to tissue engineering and wound healing.[2][3][17] Future research will likely focus on synthesizing novel CMCS derivatives with precisely controlled properties, developing multi-functional delivery systems that combine targeting, imaging, and therapeutic functionalities, and advancing the clinical translation of these innovative platforms to address unmet medical needs.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Recent advances in this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of this compound for Intestinal Delivery of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. aml.iaamonline.org [aml.iaamonline.org]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Medical Applications and Cellular Mechanisms of Action of this compound Hydrogels [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. repositorio.unesp.br [repositorio.unesp.br]

- 13. researchgate.net [researchgate.net]

- 14. Physicochemical Properties of this compound and Its Application in The Chemical Industry | American Journal Of Applied Science And Technology [inlibrary.uz]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Chitosan/o-carboxymethyl chitosan nanoparticles for efficient and safe oral anticancer drug delivery: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of this compound for Intestinal Delivery of Theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Preparation of Biocompatible this compound Nanoparticles for Delivery of Antibiotic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Construction of chitosan hydrochloride-carboxymethyl chitosan nanoparticles using anti-solvent method for the co-delivery of puerarin and resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. scilit.com [scilit.com]

- 28. Recent Advances in Chitosan and its Derivatives in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.aip.org [pubs.aip.org]

molecular weight determination of carboxymethyl chitosan

An In-depth Technical Guide to the Molecular Weight Determination of Carboxymethyl Chitosan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methods used for determining the molecular weight of this compound (CMCS), a critical parameter influencing its physicochemical and biological properties. Understanding the molecular weight and its distribution is essential for applications ranging from drug delivery systems to cosmetic formulations, as it directly impacts solubility, viscosity, biocompatibility, and bioactivity.[1][2]

Core Methodologies for Molecular Weight Determination

The selection of an appropriate method for determining the molecular weight of CMCS depends on the desired information (e.g., average molecular weight, distribution), available equipment, and the specific properties of the sample. The most common and effective techniques are Size-Exclusion Chromatography (SEC), Viscometry, and Light Scattering.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is a powerful and widely used technique that separates macromolecules based on their hydrodynamic volume in solution.[3][4] It provides detailed information on the entire molecular weight distribution, including the number-average (Mₙ), weight-average (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

Experimental Protocol:

-

Eluent Preparation: Prepare an aqueous mobile phase. Due to the cationic nature of chitosan derivatives in acidic conditions, an acidic buffer is typically used to ensure solubility and prevent interactions with the column stationary phase.[5][6] A common eluent is a buffer solution of 0.2 M acetic acid / 0.1 M sodium acetate (pH 4.5) or 0.5 M sodium nitrate buffer at a low pH.[7][8] The eluent must be filtered through a 0.45 µm membrane and thoroughly degassed.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).[7][9] Allow the sample to dissolve completely, which may require gentle agitation or leaving it overnight.[5] Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.

-

System Setup and Calibration:

-

Columns: Use columns suitable for aqueous applications and a wide molecular weight range, such as Agilent PL aquagel-OH MIXED-H columns.[5][7][10]

-

Detectors: A Refractive Index (RI) detector is most common. For absolute molecular weight determination, it can be coupled with a Multi-Angle Light Scattering (MALS) detector.

-

Calibration: Calibrate the system using a series of well-characterized, narrow-polydispersity standards. For polysaccharides like CMCS, pullulan standards are the preferred choice.[6][7][8] A calibration curve of log(MW) versus elution time is generated.

-

-

Analysis: Inject the filtered sample into the SEC system. The molecules will separate as they pass through the columns, with larger molecules eluting first. The RI detector measures the concentration of the polymer in each fraction, and the resulting chromatogram is used to calculate the molecular weight averages and PDI against the calibration curve.

Logical Workflow for SEC/GPC Analysis

Caption: Workflow for molecular weight determination of CMCS using SEC/GPC.

Viscometry

Viscometry is a classical, cost-effective method for determining the viscosity-average molecular weight (Mᵥ). It relies on the Mark-Houwink equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight.[11][12]

Mark-Houwink Equation: [η] = K Mᵥᵃ

Where K and a are empirical constants specific to the polymer, solvent, and temperature.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent system. For CMCS, a common solvent is 0.1 M acetic acid / 0.2 M sodium chloride solution.[13]

-

Solution Preparation:

-

Prepare a stock solution of CMCS by accurately weighing the polymer and dissolving it in a known volume of the solvent.

-

Create a series of dilutions from the stock solution (e.g., four to five different concentrations).

-

-

Viscosity Measurement:

-

Use a capillary viscometer, such as an Ubbelohde viscometer, placed in a constant temperature water bath (e.g., 25 °C ± 0.1 °C).[14][15][16]

-

Measure the flow time of the pure solvent (t₀).

-

For each polymer dilution, measure the flow time (t). Repeat each measurement multiple times to ensure precision.[14][17]

-

-

Calculations:

-

Relative Viscosity (ηᵣ): ηᵣ = t / t₀

-

Specific Viscosity (ηₛₚ): ηₛₚ = ηᵣ - 1

-

Reduced Viscosity (ηᵣₑᏧ): ηᵣₑᏧ = ηₛₚ / c (where c is concentration)

-

Inherent Viscosity (ηᵢₙₕ): ηᵢₙₕ = ln(ηᵣ) / c

-

-

Intrinsic Viscosity [η] Determination: Plot the reduced viscosity (Huggins plot) and inherent viscosity (Kraemer plot) against concentration. Extrapolate the resulting linear plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].[11]

-

Molecular Weight Calculation: Once [η] is determined, use the Mark-Houwink equation with known K and a values for CMCS in the chosen solvent to calculate Mᵥ.

Experimental Workflow for Viscometry

Caption: Workflow for Mᵥ determination of CMCS via capillary viscometry.

Static Light Scattering (SLS)

Static Light Scattering is an absolute method for determining the weight-average molecular weight (Mₙ) without the need for column calibration.[18][19] The technique measures the intensity of light scattered by polymer molecules in solution, which is directly proportional to their molecular weight and concentration.[20][21]

When coupled with an SEC system (SEC-MALS), it becomes one of the most powerful tools for polymer characterization, providing the absolute molecular weight for each fraction eluted from the column.

Experimental Protocol (for SEC-MALS):

-

System Setup: An SEC system is configured as described previously, but with a MALS detector and an RI detector connected in series after the columns.

-

Sample and Eluent Preparation: Samples and mobile phase must be meticulously prepared to be free of dust and micro-particulates, which can interfere with light scattering measurements. This involves rigorous filtration (e.g., using 0.1 µm or 0.2 µm filters).

-

Detector Calibration: The RI detector is calibrated to determine the specific refractive index increment (dn/dc) of the CMCS in the chosen eluent, which is a measure of how much the refractive index of the solvent changes with polymer concentration.

-

Analysis: The sample is injected into the SEC system. As each fraction of the separated polymer elutes from the column, it passes through the MALS detector, which measures the scattered light intensity at multiple angles, and then through the RI detector, which measures the concentration.

-

Data Processing: Software combines the data from both detectors to calculate the absolute Mₙ for each elution slice, resulting in a highly accurate molecular weight distribution.

Principle of SEC-MALS Analysis

Caption: Principle of absolute molecular weight determination using SEC-MALS.

Data Summary and Comparison

The choice of method dictates the type of molecular weight information obtained. The table below summarizes the key techniques and their outputs.

| Method | Principle of Operation | MW Average Obtained | Key Advantages & Limitations for CMCS |

| SEC/GPC | Chromatographic separation based on hydrodynamic volume. | Mₙ, Mₙ, Mₙ, PDI | Advantages: Provides full molecular weight distribution. High throughput. Limitations: Requires calibration with appropriate standards (e.g., pullulan).[6][7] |

| Viscometry | Relates intrinsic viscosity to molecular weight via the Mark-Houwink equation. | Mᵥ | Advantages: Low cost, simple instrumentation.[16] Limitations: Provides only an average MW, not the distribution. Requires known K and a constants. |

| SEC-MALS | Combines SEC separation with multi-angle light scattering detection. | Absolute Mₙ, Mₙ, PDI, Radius of Gyration (R₉) | Advantages: Absolute measurement without column calibration. Provides conformational information (R₉).[3] Limitations: Higher equipment cost. Requires highly purified samples and solvents. |

Quantitative Data Examples

The molecular weight of this compound can vary significantly depending on the parent chitosan and the synthesis conditions. The following table provides examples of values reported in the literature.

| Source Chitosan MW | Resulting CMCS Mₙ (kDa) | Method Used | Reference |

| Low (50–190 kDa) | Not explicitly stated, but properties evaluated | Synthesis | [22] |

| Medium (210–300 kDa) | Not explicitly stated, but properties evaluated | Synthesis | [22] |

| High (310–375 kDa) | Not explicitly stated, but properties evaluated | Synthesis | [22] |

| Not specified | 248 | GPC-LLS | [23] |

| Not specified | 580 | Viscometry | [24] |

References

- 1. japsonline.com [japsonline.com]

- 2. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 4. youtube.com [youtube.com]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

- 7. lcms.cz [lcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Estimate Chitosan Molecular Weight Based-On Viscosity [chitolytic.com]

- 13. researchgate.net [researchgate.net]

- 14. spegroup.ru [spegroup.ru]

- 15. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. geniusjournals.org [geniusjournals.org]

- 18. Static light scattering - Wikipedia [en.wikipedia.org]

- 19. lsinstruments.ch [lsinstruments.ch]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Antioxidant and Moisturizing Properties of this compound with Different Molecular Weights | MDPI [mdpi.com]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degree of Substitution in Carboxymethyl Chitosan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Degree of Substitution (DS) in Carboxymethyl Chitosan (CMCS), a critical parameter that dictates its physicochemical and biological properties. Understanding and controlling the DS is paramount for the successful application of CMCS in fields ranging from pharmaceutical sciences to biomedical engineering.

Introduction: The Significance of the Degree of Substitution

This compound (CMCS) is a water-soluble derivative of chitosan, a natural polysaccharide derived from the deacetylation of chitin. The enhanced solubility and functionality of CMCS stem from the introduction of carboxymethyl groups (-CH₂COOH) onto the chitosan backbone. The Degree of Substitution (DS) is a quantitative measure that defines the average number of hydroxyl and amino groups that have been substituted with carboxymethyl groups per glucosamine unit of the chitosan polymer.[1][2]

The DS is the most crucial structural parameter of CMCS as it directly influences a wide array of its properties, including:

-

Solubility: Higher DS generally leads to improved water solubility over a wider pH range.[1]

-

Biocompatibility and Biodegradability: The DS can affect the rate at which CMCS is degraded by enzymes in the body.

-

Drug Loading and Release: The availability of carboxyl groups influences the capacity to load and control the release of therapeutic agents.[3]

-

Mucoadhesion: The charge density, governed by the DS, plays a key role in the adhesion to mucosal surfaces.

-

Antibacterial Activity: The DS can modulate the antimicrobial properties of the chitosan derivative.[1]

Precise control and accurate determination of the DS are therefore essential for designing CMCS-based systems with predictable and reproducible performance in applications such as drug delivery, tissue engineering, and gene therapy.

The Chemistry of Carboxymethylation

The synthesis of CMCS is typically achieved through an etherification reaction where chitosan is treated with a carboxymethylating agent, most commonly monochloroacetic acid (MCA), in the presence of a strong base like sodium hydroxide (NaOH).[1][4] The reaction introduces carboxymethyl groups at the C-6 hydroxyl, C-3 hydroxyl, and C-2 amino positions of the glucosamine unit.

References

- 1. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent distribution on O,N-carboxymethylchitosans by 1H and 13C n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Synthesis of Carboxymethyl Chitosan: A Comprehensive Guide from Natural Sources to Advanced Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of chitosan and the chemical synthesis of its valuable derivative, carboxymethyl chitosan (CMCS). Chitosan, a biocompatible and biodegradable polysaccharide, is primarily derived from chitin, the second most abundant natural biopolymer after cellulose.[1] Its modification into this compound enhances its solubility and broadens its applicability in fields such as drug delivery, tissue engineering, and cosmetics. This document details the extraction of chitosan from its primary natural sources and provides a comparative analysis of various synthesis protocols for CMCS, complete with experimental methodologies and quantitative data.

Natural Sources of Chitosan

Chitosan is produced commercially through the deacetylation of chitin.[2] The primary and most commercially viable sources of chitin are the exoskeletons of crustaceans, such as crabs and shrimp, which are abundant byproducts of the food processing industry.[3][4] Beyond marine life, chitin is also a structural component in the cell walls of fungi (e.g., Aspergillus niger) and the cuticles of insects.[1][3]

The composition of raw crustacean shells typically includes chitin (20-30%), proteins (30-40%), minerals like calcium carbonate (30-50%), and lipids (0-14%).[3] The extraction process, therefore, involves demineralization to remove the inorganic salts and deproteinization to eliminate proteins, yielding purified chitin. This chitin is then subjected to deacetylation, a chemical process that removes acetyl groups from the polymer chain to produce chitosan.[4]

Table 1: Chitin Content in Various Natural Sources

| Natural Source | Organism Example | Chitin Content (% of dry weight) |

| Crustaceans | Crab, Shrimp, Lobster | 15 - 40%[3] |

| Insects | Beetles, Grasshoppers | 5 - 25%[3] |

| Fungi | Aspergillus niger, Pleurotus ostreatus | 2 - 44%[3] |

Preparation of this compound (CMCS)

This compound is synthesized by introducing carboxymethyl groups (-CH₂COOH) onto the chitosan backbone, typically at the amino (-NH₂) and hydroxyl (-OH) groups. This modification significantly improves the solubility of chitosan in a wide pH range, a crucial property for many biomedical applications.[5] The most common method for carboxymethylation involves the reaction of chitosan with monochloroacetic acid in an alkaline medium.

The degree of substitution (DS), which represents the average number of carboxymethyl groups attached per glucosamine unit, is a critical parameter that influences the physicochemical properties of CMCS, including its solubility and viscosity.[6] The DS can be controlled by varying reaction conditions such as the concentration of reagents, temperature, and reaction time.

Table 2: Comparative Analysis of this compound Synthesis Protocols

| Chitosan:Monochloroacetic Acid (molar ratio) | Alkalization Agent & Concentration | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Degree of Substitution (DS) | Reference |

| Not specified | 50% (w/v) NaOH | 2-propanol | 50 | 12 | 0.50 | [6] |

| 1:4.3 | 40% (w/v) NaOH | Isopropanol | Room Temperature | 3 | 0.52 | [7] |

| 1:4.3 | 40% (w/v) NaOH | Isopropanol | Room Temperature | 10 | 0.85 | [7] |

| 1:8.6 | 40% (w/v) NaOH | Isopropanol | Room Temperature | 7 | 1.25 | [7] |

| 1:8.6 | 40% (w/v) NaOH | Isopropanol | Room Temperature | 10 | 1.44 | [7] |

| Not specified | 20% (w/v) NaOH | Water | 40 ± 2 | 2 | Not specified | [8] |

| Not specified | Magnesium Hydroxycarbonate | Water/IPA | Room Temperature | 4 | Not specified | [5] |

| Not specified | Not specified | Not specified | Not specified | 1 | Not specified | [5] |

| Not specified | NaOH | Isopropanol | 55 | 4 | Not specified | [9] |

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a generalized procedure based on common methodologies found in the literature.[6][7][9]

Materials:

-

Chitosan

-

Sodium Hydroxide (NaOH)

-

Monochloroacetic Acid (ClCH₂COOH)

-

Isopropanol

-

Methanol

-

Glacial Acetic Acid

Procedure:

-

Alkalization: Suspend a known amount of chitosan in isopropanol. Add a concentrated solution of sodium hydroxide and stir the suspension at room temperature for a specified period (e.g., 1 hour) to allow for swelling and alkalization. Some protocols may involve a freezing step to enhance this process.[6]

-

Carboxymethylation: Prepare a solution of monochloroacetic acid in isopropanol. Add this solution dropwise to the alkali chitosan suspension while stirring.

-

Reaction: Maintain the reaction mixture at a specific temperature (e.g., 50°C) with continuous stirring for a predetermined duration (e.g., 4-12 hours).

-

Neutralization and Purification: After the reaction, decant the supernatant. Add methanol to the solid product and neutralize it with glacial acetic acid.

-

Washing: Wash the resulting this compound product extensively with aqueous ethanol (e.g., 80%) to remove unreacted reagents and byproducts.

-

Drying: Dry the purified this compound at a suitable temperature (e.g., 50-60°C), often under vacuum, until a constant weight is achieved.

Determination of the Degree of Substitution (DS)

The degree of substitution is a crucial quality control parameter. A common method for its determination is through titration.[9]

Procedure:

-

Dissolve a precisely weighed amount of the synthesized CMCS in deionized water.

-

Adjust the pH of the solution to below 2.0 using a standard solution of hydrochloric acid.

-

Titrate the acidic CMCS solution with a standardized solution of sodium hydroxide.

-

The amount of sodium hydroxide consumed corresponds to the carboxylic acid groups, which can be used to calculate the DS.

Visualizing the Process and Pathways

To better illustrate the transformation of chitosan and the overall workflow, the following diagrams are provided.

Caption: Workflow from Natural Source to this compound.

Caption: Chemical Synthesis of this compound.

References

- 1. Chitosan qualities and properties [primex.is]

- 2. Chitosan - Wikipedia [en.wikipedia.org]

- 3. Chitosan: Sources, Processing and Modification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. Synthesis of this compound and Its Derivatives Using KI and/or Ultrasonication [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. scielo.br [scielo.br]

- 8. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.3. Synthesis of CMC [bio-protocol.org]

A Deep Dive into Carboxymethyl Chitosan: A Technical Guide for Researchers

Preamble: Carboxymethyl chitosan (CMCS), a water-soluble derivative of chitosan, has garnered significant attention in the scientific community for its versatile applications in drug delivery, tissue engineering, and biomedical research. Its enhanced solubility at neutral pH, biocompatibility, and biodegradability make it a promising biomaterial. This technical guide provides an in-depth overview of the core physicochemical properties of CMCS, detailed experimental protocols for its characterization, and a visual representation of its interactions at the cellular level.

Physicochemical Properties of this compound

The functional characteristics of CMCS are intrinsically linked to its physicochemical properties. These properties can be tailored by controlling the synthesis process, particularly the degree of substitution (DS) of carboxymethyl groups onto the chitosan backbone. Key parameters influencing the performance of CMCS in research applications are summarized below.

Key Physicochemical Parameters

A comprehensive understanding of the following parameters is crucial for the rational design and application of CMCS-based systems:

-

Molecular Weight (MW): The size of the polymer chains influences viscosity, drug loading capacity, and degradation kinetics.

-

Degree of Substitution (DS): This represents the average number of carboxymethyl groups attached per glucosamine unit and is a primary determinant of solubility, charge, and biological activity.

-

Solubility: Enhanced water solubility across a wider pH range compared to native chitosan is a key advantage of CMCS.

-

Viscosity: The viscosity of CMCS solutions is dependent on concentration, molecular weight, pH, and ionic strength, impacting its use in formulations like hydrogels and emulsions.

-

Thermal Stability: Understanding the thermal decomposition profile is essential for processing and sterilization.

Quantitative Data Summary

The following tables consolidate quantitative data on the physicochemical properties of CMCS from various research findings.

Table 1: Molecular Weight and Intrinsic Viscosity of this compound

| Chitosan Source Molecular Weight (kDa) | CMCS Molecular Weight (Mv) (x 10^5 g/mol ) | Intrinsic Viscosity [η] (mL/g) | Reference |

| 50-190 (Low) | - | - | [1] |

| 210-300 (Medium) | - | - | [1] |

| 310-375 (High) | - | - | [1] |

| Not Specified | 3.8 ± 0.2 | Varies with pH | [2][3] |

Table 2: Degree of Substitution and its Effect on Solubility

| Degree of Substitution (DS) (%) | Water Solubility | Conditions | Reference |

| >50 | High | - | [4] |

| 53.4 | Soluble | Water | |

| 62.0 | Soluble | Water | |

| 72.5 | Soluble | Water | |

| Not Specified | Low at pH 2.0-6.0 (isoelectric point ~4.5) | pH-dependent | [2][3] |

| L-CMCH (from Low MW Chitosan) | ~96% | Water | [1] |

| M-CMCH (from Medium MW Chitosan) | ~90% | Water | [1] |

| H-CMCH (from High MW Chitosan) | ~89% | Water | [1] |

Table 3: Viscosity of this compound Solutions

| CMCS Concentration | pH | Added Salt | Reduced Viscosity | Reference |

| Increasing | 12 | None | Decreases | [5] |

| Fixed | 4 to 12 | None | First decreases, then increases | [5] |

| Fixed | 12 | NaCl | Decreases | [5] |

| Fixed | 12 | CaCl2 | Decreases (more significant than NaCl) | [5] |

| 1% (w/v) O-CMC in water | Neutral | None | Significantly higher than in 0.1N HCl or 0.1N NaOH | [6] |

Table 4: Thermal Stability of this compound

| Sample | Onset of Degradation (°C) | Reference |

| Native Chitosan | ~251.5 | |

| CMCS (DS 53.4%) | ~189.9 | |

| CMCS (DS 62.0%) | ~169.5 | |

| CMCS (DS 72.5%) | ~166.0 | |

| CMCS | ~290 (maximum decomposition) | [7] |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for consistent research outcomes. This section outlines the methodologies for the synthesis and key characterization techniques of CMCS.

Synthesis of this compound

This protocol describes a common method for the synthesis of CMCS.[5][8][9]

Materials:

-

Chitosan

-

Sodium hydroxide (NaOH)

-

Monochloroacetic acid

-

Isopropanol

-

Methanol

-

Glacial acetic acid

Procedure:

-

Disperse chitosan in isopropanol.

-

Add a concentrated NaOH solution and stir to allow for alkalization and swelling of the chitosan. The reaction time and temperature can be varied to control the degree of substitution.

-

Dissolve monochloroacetic acid in isopropanol and add it dropwise to the chitosan suspension.

-

Maintain the reaction at a specific temperature (e.g., 50°C) for several hours with continuous stirring.

-

Stop the reaction and precipitate the product by adding methanol.

-

Filter the solid product and wash it extensively with methanol or ethanol to remove unreacted reagents.

-

Neutralize the product with glacial acetic acid.

-

Dry the resulting this compound at room temperature or in a vacuum oven.

Determination of Degree of Substitution (DS) by Titration

The degree of substitution is a critical parameter and can be reliably determined using a potentiometric or conductometric titration method.[4][10]

Materials:

-

This compound (H-form)

-

Distilled water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH) standard solution

-

pH meter or conductometer

Procedure:

-

Accurately weigh a known amount of dry H-form CMCS and dissolve it in a specific volume of distilled water.

-

Adjust the pH of the solution to below 2.0 with 0.1 M HCl.

-

Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH or conductivity after each addition of the titrant.

-

Plot the titration curve (pH or conductivity versus volume of NaOH added).

-

Identify the two equivalence points on the titration curve. The volume of NaOH consumed between these two points corresponds to the amount of carboxylic acid groups.

-

Calculate the degree of substitution using the following formula: DS = (161 × V × M) / (w - 58 × V × M) Where:

-

V = Volume of NaOH solution consumed between the two equivalence points (L)

-

M = Molarity of the NaOH solution (mol/L)

-

w = Weight of the dry CMCS sample (g)

-

161 = Molecular weight of the glucosamine monomer unit

-

58 = Molecular weight of the carboxymethyl group (-CH2COOH)

-

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition characteristics of CMCS.[8]

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample of dry CMCS into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss of the sample as a function of temperature.

-

The resulting TGA curve provides information on the onset of degradation, the temperature of maximum weight loss, and the residual mass at the end of the analysis.

Visualizing Experimental and Biological Processes

Graphical representations of workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using the DOT language in Graphviz.

Experimental Workflow for CMCS Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Cellular Uptake Mechanisms of CMCS Nanoparticles

CMCS nanoparticles are internalized by cells through various endocytic pathways.

Caption: Cellular uptake pathways of this compound nanoparticles.[11][12]

Signaling Pathways in CMCS-Mediated Tissue Regeneration

CMCS can influence cellular behavior and promote tissue regeneration by modulating key signaling pathways.

FAK-Wnt/β-catenin Signaling Pathway

Caption: Activation of the FAK-Wnt/β-catenin pathway by CMCS scaffolds in tissue engineering.[13][14]

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway, often modulated in tissue regeneration.[15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Basicity, Water Solubility and Intrinsic Viscosity of this compound as a Biofunctional Material | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mijst.mju.ac.th [mijst.mju.ac.th]

- 7. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Cellular uptake of DNA-chitosan nanoparticles: the role of clathrin- and caveolae-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration and insights into the cellular internalization and intracellular fate of amphiphilic polymeric nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt Signaling Modulates Macrophage Polarization and is Regulated by Biomaterial Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploiting PI3K/mTOR Signaling to Accelerate Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Carboxymethyl Chitosan Hydrogel Preparation for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxymethyl chitosan (CMCS) is a water-soluble derivative of chitosan, a natural polysaccharide derived from the deacetylation of chitin.[1][2] Due to its excellent biocompatibility, biodegradability, low toxicity, and inherent antimicrobial properties, CMCS has garnered significant attention in the biomedical field, particularly for drug delivery applications.[1][3] CMCS hydrogels, which are three-dimensional networks capable of absorbing large amounts of water or biological fluids, serve as promising matrices for the controlled and targeted release of therapeutic agents.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of CMCS hydrogels for drug delivery. The protocols cover the synthesis of CMCS, various hydrogel preparation methods, drug loading techniques, and characterization of the resulting hydrogels.

Key Properties of this compound Hydrogels for Drug Delivery

This compound hydrogels offer several advantageous properties for drug delivery systems:

-

Biocompatibility and Biodegradability: CMCS is derived from a natural source and is generally well-tolerated in biological systems, degrading into non-toxic products.[3]

-

pH-Responsiveness: The presence of both amino (-NH2) and carboxylic acid (-COOH) groups allows for pH-sensitive swelling and drug release. In acidic environments, the amino groups are protonated, while in basic media, the carboxylic acid groups are deprotonated, leading to changes in the hydrogel network and influencing the release of encapsulated drugs.[5][6]

-

Stimuli-Responsiveness: CMCS hydrogels can be designed to respond to other stimuli, such as temperature, enabling the development of "smart" drug delivery systems.[7][8]

-

Mucoadhesion: The inherent properties of chitosan and its derivatives can lead to adhesion to mucosal surfaces, prolonging the residence time of the drug delivery system at the site of absorption.[9]

-

Versatility in Cross-linking: CMCS can be cross-linked through various physical and chemical methods to tailor the hydrogel's mechanical strength, swelling behavior, and drug release profile.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (CMCS)

This protocol describes the synthesis of CMCS from chitosan using monochloroacetic acid in an alkaline medium.[11][12][13]

Materials:

-

Chitosan (degree of deacetylation ~85%)

-

Isopropyl alcohol

-

Sodium hydroxide (NaOH)

-

Monochloroacetic acid

-

Methanol

-

Hydrochloric acid (HCl)

-

Mechanical stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Disperse 10 g of chitosan powder in 220 mL of isopropanol with mechanical stirring (e.g., 600 rpm) for 15 minutes to form a slurry.[12]

-

Slowly add 68 g of a 50% (w/v) sodium hydroxide solution to the chitosan slurry and continue stirring for 1 hour at room temperature.[12]

-

Dissolve 15 g of monochloroacetic acid in 20 mL of isopropanol.[12]

-

Add the monochloroacetic acid solution dropwise to the alkaline chitosan mixture.

-

Allow the reaction to proceed for 24 hours at room temperature with constant stirring.[12]

-

Neutralize the reaction mixture with a 4 M HCl solution.

-

Precipitate the synthesized CMCS by adding an excess of methanol.

-

Filter the precipitate and wash it thoroughly with methanol to remove unreacted reagents and byproducts.

-

Dry the purified CMCS in a vacuum oven at approximately 55°C for 8 hours.[1]

-

Store the dried CMCS powder in a desiccator.

Characterization of CMCS:

-

Degree of Substitution (DS): The DS can be determined using techniques such as ¹H NMR spectroscopy or titration methods. A typical DS for drug delivery applications is around 0.68.[11][13]

-

FTIR Spectroscopy: Confirm the carboxymethylation by identifying the characteristic peaks of the carboxyl group.

-

¹H NMR Spectroscopy: Characterize the chemical structure of the synthesized CMCS.[12]

Protocol 2: Preparation of CMCS Hydrogels via Chemical Cross-linking

This protocol details the preparation of CMCS hydrogels using glutaraldehyde as a chemical cross-linking agent.[4][11]

Materials:

-

Synthesized this compound (CMCS)

-

Glutaraldehyde (GA) solution (e.g., 1.0 wt%)

-

Acetic acid

-

Double-distilled water

-

Freeze-dryer

Procedure:

-

Prepare a CMCS solution by dissolving a specific amount (e.g., 0.2, 0.4, 0.6, or 0.8 g) of CMCS powder in 4 mL of double-distilled water with stirring for 30 minutes.[4]

-

Add 50 µL of acetic acid to the CMCS solution to ensure complete dissolution.[4]

-

Add 1.6 mL of a 1.0 wt% glutaraldehyde solution to the CMCS solution.[4]

-

Mix the solution thoroughly and pour it into a suitable mold.

-

Cure the mixture in a vacuum drying oven at 50°C for 1 hour to form the hydrogel.[4]

-

To obtain a porous structure, the wet hydrogel can be frozen at -70°C for 48 hours and then lyophilized using a freeze-dryer.[4]

-

The dried hydrogel can be stored for further characterization and use.

Diagram of Experimental Workflow for CMCS Hydrogel Preparation:

Caption: Workflow for CMCS synthesis and subsequent hydrogel preparation.

Protocol 3: Drug Loading into CMCS Hydrogels

This protocol describes a common method for loading a drug into the CMCS hydrogel matrix during the cross-linking process.[11]

Materials:

-

Synthesized this compound (CMCS)

-

Drug to be encapsulated (e.g., nateglinide)

-

Glutaraldehyde solution

-

Acetic acid

-

Double-distilled water

Procedure:

-

Prepare a CMCS solution as described in Protocol 2, Step 1.

-

Dissolve the desired amount of the drug in the CMCS solution. Ensure the drug is stable under the subsequent reaction conditions.

-

Add the glutaraldehyde solution to the drug-containing CMCS solution while stirring.

-

Allow the cross-linking reaction to proceed to form the drug-loaded hydrogel.

-

Wash the resulting hydrogel with a suitable solvent (e.g., distilled water) to remove any unloaded drug from the surface.

-

Dry the drug-loaded hydrogel (e.g., by freeze-drying).

Determination of Drug Loading and Encapsulation Efficiency:

-

Accurately weigh a sample of the dried drug-loaded hydrogel.

-

Extract the drug from the hydrogel by swelling it in a known volume of a suitable solvent until equilibrium is reached.

-

Determine the concentration of the drug in the solvent using an appropriate analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of drug in hydrogel / Weight of hydrogel) x 100

-

EE (%) = (Actual drug loading / Theoretical drug loading) x 100

-

Protocol 4: Characterization of CMCS Hydrogels

A. Swelling Behavior:

-

Accurately weigh a sample of the dried hydrogel (Wd).

-

Immerse the hydrogel in a specific buffer solution (e.g., pH 1.2, 6.8, or 7.4) at a constant temperature (e.g., 37°C).[11]

-

At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio (SR) using the formula:

-

SR (%) = [(Ws - Wd) / Wd] x 100

-

B. In Vitro Drug Release:

-

Place a known amount of the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline at different pH values) in a dissolution apparatus.

-

Maintain the temperature at 37°C with constant stirring.

-

At specific time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

-

Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

-

Calculate the cumulative percentage of drug released over time.

C. Morphological and Structural Characterization:

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the hydrogel.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the cross-linking reaction and the presence of the drug within the hydrogel.[11]

-

X-ray Diffraction (XRD): To investigate the crystalline nature of the drug within the hydrogel matrix.[11]

-

Differential Scanning Calorimetry (DSC): To study the thermal properties of the hydrogel and the physical state of the encapsulated drug.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on CMCS hydrogels for drug delivery.

Table 1: Swelling Ratios of CMCS Hydrogels at Different pH Values

| Hydrogel Composition | pH | Swelling Ratio (%) | Reference |

| CMCS/Carbopol (1:1) | 1.2 (after 2h) | ~432 | [5] |

| CMCS/Carbopol (1:1) | 7.4 (after 12h) | ~1631 | [5] |

| CMCS/CMC (CaSO₄/Genipin cross-linked) | 3 | Peak Swelling | [14] |

| CMCS/CMC (CaSO₄/Genipin cross-linked) | 7 | Peak Swelling | [14] |

| CMCS/SA (4:1) | Increasing pH | Increased Swelling | [15] |

Table 2: Drug Loading and Release from CMCS Hydrogels

| Drug | Hydrogel System | Drug Loading (%) | Cumulative Release (%) | Release Conditions | Reference |

| Nateglinide | CMCS-glutaraldehyde | 75 | Biphasic release | pH-dependent | [11] |

| Coenzyme A | CMCS/PNIPAM | Not specified | 22.6 | pH 2.1, 37°C, 24h | [7] |

| Coenzyme A | CMCS/PNIPAM | Not specified | 89.1 | pH 7.4, 37°C, 24h | [7] |

| Caffeic Acid | CMCSMA hydrogel | Not specified | 66.3 | 72 hours | [10] |

| Acetylsalicylic Acid | QCMCS + OHA + DTP | Not specified | Sustained >72h | pH-controlled | [16] |

| Doxorubicin | N,O-CMCS/MAGG | Not specified | Higher at tumoral pH | pH-responsive, 5 days | [9] |

Signaling Pathways and Logical Relationships

The primary mechanism of pH-responsive drug release from CMCS hydrogels is based on the ionization of functional groups, which leads to changes in the hydrogel network structure and subsequent diffusion of the encapsulated drug.

Diagram of pH-Responsive Drug Release Mechanism:

Caption: Mechanism of pH-responsive swelling and drug release in CMCS hydrogels.

Conclusion

This compound hydrogels are versatile and promising platforms for controlled drug delivery. By carefully selecting the synthesis and cross-linking methods, researchers can tailor the properties of the hydrogel to achieve the desired drug release profile for a specific application. The protocols and data presented in these application notes provide a foundation for the development and characterization of novel CMCS-based drug delivery systems. Further research can explore the use of different cross-linkers, the incorporation of other polymers to form composite hydrogels, and the encapsulation of a wider range of therapeutic agents to address various clinical needs.

References

- 1. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. emerald.com [emerald.com]